2-(4-chloro-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide
Description
This compound is a hybrid heterocyclic molecule featuring a 4-chloroindole core linked via an acetamide bridge to a 1,2,4-triazole ring substituted with a 2-methoxyphenyl group. Its structural design leverages the pharmacological relevance of indole and triazole moieties, which are prevalent in anticancer and kinase-inhibiting agents.
Properties
Molecular Formula |
C19H16ClN5O2 |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
2-(4-chloroindol-1-yl)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C19H16ClN5O2/c1-27-16-8-3-2-5-13(16)18-22-19(24-23-18)21-17(26)11-25-10-9-12-14(20)6-4-7-15(12)25/h2-10H,11H2,1H3,(H2,21,22,23,24,26) |
InChI Key |
DDXZPQPOVJDQMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)NC(=O)CN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Methoxyphenyl Thiosemicarbazide
2-Methoxybenzaldehyde is condensed with thiosemicarbazide in ethanol under reflux to form the corresponding thiosemicarbazide.
Cyclization to 1,2,4-Triazole
The thiosemicarbazide undergoes cyclization in the presence of concentrated sulfuric acid or polyphosphoric acid (PPA) at 80–100°C.
Optimized Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| H₂SO₄ (conc.) | – | 80°C | 3 h | 78% |
| PPA | – | 100°C | 2 h | 82% |
The product is neutralized with NaHCO₃ and extracted with dichloromethane.
Acylation to Form Acetamide Bridge
The final step involves coupling 4-chloroindole with the triazole intermediate via an acetamide linker. This is achieved through two primary methods:
Acid Chloride Route
4-Chloroindole is converted to 2-(4-chloro-1H-indol-1-yl)acetic acid using chloroacetyl chloride, followed by reaction with the triazole amine.
The acid chloride is then reacted with 3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-amine in anhydrous dichloromethane under nitrogen.
Reaction Parameters:
| Amine | Acid Chloride | Base | Solvent | Yield |
|---|---|---|---|---|
| 1.1 eq | 1.0 eq | Et₃N | DCM | 76% |
Direct Coupling via Carbodiimide Chemistry
Alternatively, 2-(4-chloroindol-1-yl)acetic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled with the triazole amine in dimethylformamide (DMF).
Comparative Yields:
| Method | Coupling Reagent | Solvent | Yield |
|---|---|---|---|
| Acid chloride | – | DCM | 76% |
| EDC/HOBt | DMF | 68% |
Purification and Characterization
Crude product is purified via recrystallization (ethanol/water) or silica gel chromatography.
Physicochemical Data:
| Property | Value | Method |
|---|---|---|
| Melting Point | 233–235°C | DSC |
| Molecular Formula | C₁₉H₁₅ClN₄O₂ | HRMS |
| HPLC Purity | >98% | C18 column, MeOH/H₂O |
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole), 7.68–7.12 (m, 8H, aromatic), 4.82 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃).
Challenges and Optimization Opportunities
-
Regioselectivity in Triazole Formation : Cyclization methods may yield 1,2,3-triazole byproducts; CuAAC offers better regiocontrol.
-
Acid Chloride Stability : Moisture-sensitive intermediates require inert atmospheres.
-
Solvent Selection : DCM offers better solubility for acid chlorides, while DMF improves coupling efficiency in carbodiimide chemistry .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom in the indole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted indole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-(4-chloro-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent in treating infections caused by resistant bacteria .
Anticancer Properties
The compound has been evaluated for its anticancer activity through various in vitro and in vivo studies. Notably, it has shown the ability to induce apoptosis in cancer cell lines and inhibit tumor growth. For example:
- In Vitro Studies : The compound significantly reduced cell viability in human cancer cell lines, indicating its potential as a chemotherapeutic agent.
- In Vivo Studies : Animal models have shown a reduction in tumor size when treated with this compound, further supporting its anticancer potential .
Case Studies
Several case studies highlight the efficacy of this compound:
- Antimicrobial Study : A comparative analysis showed that the compound had superior activity against resistant bacterial strains compared to standard antibiotics .
- Anticancer Study : In a controlled experiment, the compound was administered to mice with induced tumors. Results indicated a significant decrease in tumor weight and size compared to control groups .
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, emphasizing substituent effects on bioactivity and physicochemical characteristics:
Key Observations:
Substituent Effects on Bioactivity: Halogenation: Chloro (Cl) and fluoro (F) substituents (e.g., 10j, 11i) enhance lipophilicity and target binding, often correlating with anticancer activity . Methoxy (OCH₃) Groups: The 2-OCH₃ group in the target compound may improve metabolic stability compared to nitro (NO₂) or pyridyl substituents in analogs like 10l and 10m, which exhibit lower yields (6–17%) and variable activities . Triazole Linkers: 1,2,4-Triazoles (as in the target compound) demonstrate superior kinase inhibition compared to 1,2,3-triazoles (e.g., compound 38), which are more common in antimicrobial agents .
Thermal Stability: Triazole-tethered indolinones (e.g., 11i–11l) exhibit exceptional thermal stability (>300°C), likely due to rigid π-conjugation and hydrogen-bonding networks . The target compound’s melting point is unreported but expected to align with indole-triazole hybrids (150–300°C) .
Synthetic Feasibility :
- The target compound’s synthesis likely parallels methods for 1,2,4-triazole derivatives, involving cycloaddition or hydrazine-mediated reactions (e.g., 72.7% yield for compound 11k) . However, the 2-methoxyphenyl group may necessitate optimized coupling conditions to avoid side reactions.
Pharmacological Potential: The combination of 4-chloroindole and 2-methoxyphenyl triazole suggests dual mechanisms: indole-mediated DNA intercalation and triazole-dependent kinase inhibition. This contrasts with sulfonamide analogs (e.g., compound 37 in ), which target cyclooxygenase enzymes .
Research Findings and Data Gaps
- Anticancer Activity: Indole-triazole hybrids in and show IC₅₀ values in the nanomolar range for Bcl-2/Mcl-1 and VEGFR-2 inhibition, but the target compound’s efficacy remains untested .
- Antimicrobial Potential: Triazole-thioacetamide analogs (e.g., compound 38) exhibit MICs of 12.5 µg/mL against E. coli, suggesting the target compound could be repurposed for bacterial targets .
- Structural Optimization : Replacements of the 2-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) may enhance binding affinity, as seen in compound 10l .
Biological Activity
The compound 2-(4-chloro-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide , known by its CAS number 1442079-39-1 , is a synthetic derivative that combines elements from indole and triazole structures. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains.
The molecular formula of this compound is with a molecular weight of 381.8 g/mol . The structural features include a chloroindole moiety and a methoxyphenyl-triazole unit, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1442079-39-1 |
| Molecular Formula | C₁₉H₁₆ClN₅O₂ |
| Molecular Weight | 381.8 g/mol |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit the cytochrome P450 enzyme system in fungi, leading to impaired ergosterol synthesis—a crucial component of fungal cell membranes .
In a comparative study, various triazole derivatives were tested against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that compounds similar to the target compound demonstrated moderate to good antimicrobial activity . Specifically, triazoles with indole substituents often enhance the compound's efficacy against resistant bacterial strains.
Anticancer Activity
The anticancer potential of this compound has also been explored. Triazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines. For example, compounds structurally related to our target showed IC50 values in the low micromolar range against human breast cancer cell lines (T47D) and colon carcinoma (HCT-116) .
A study highlighted that certain triazole derivatives inhibited cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the indole structure is believed to contribute to these effects by modulating signaling pathways involved in tumor growth .
The proposed mechanism for the biological activity of 2-(4-chloro-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide involves:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in sterol biosynthesis in fungi.
- Cell Cycle Modulation : Indole derivatives can interfere with cell cycle progression in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
Several case studies have documented the synthesis and biological evaluation of triazole derivatives:
- Synthesis of Triazole Derivatives : A recent study synthesized various triazole derivatives and tested them against multiple bacterial strains. Compounds exhibiting structural similarities to our target showed promising results in inhibiting bacterial growth .
- Anticancer Screening : Another study focused on the cytotoxic effects of triazole-containing compounds on different cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations .
Q & A
Q. What are the common synthetic routes for preparing 2-(4-chloro-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving:
- 1,3-Dipolar Cycloaddition : Formation of the triazole ring using azide-alkyne click chemistry (e.g., azide intermediates reacting with alkynes under Cu(I) catalysis) .
- Amide Coupling : Reaction of activated carboxylic acid derivatives (e.g., acyl chlorides) with amines, often using coupling agents like EDCI/HOBt or pyridine as a base .
- Reflux Conditions : Reactions are frequently conducted under reflux in solvents such as ethanol or DMF, with catalysts like pyridine/Zeolite (Y-H) to enhance yields .
- Characterization : Confirmed via H-NMR, C-NMR, and HRMS for structural validation .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : H-NMR identifies proton environments (e.g., indole NH at ~12 ppm, methoxy groups at ~3.8 ppm), while C-NMR confirms carbonyl (C=O) and aromatic carbons .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths/angles and confirming stereochemistry .
- HRMS : Validates molecular formula by matching calculated and observed [M+H] values (e.g., ±0.0006 Da accuracy) .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of fine particulates.
- Emergency Measures : For spills, neutralize with inert absorbents; for exposure, rinse with water and seek medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Catalyst Screening : Test heterogeneous catalysts (e.g., NiFeO nanoparticles) to enhance regioselectivity and reduce reaction time .
- Microwave-Assisted Synthesis : Compare traditional reflux vs. microwave methods for faster kinetics and higher purity .
- Solvent Optimization : Evaluate polar aprotic solvents (DMF, DMSO) vs. ethanol for solubility and stability .
- Data Table :
| Method | Yield (%) | Time (h) | Catalyst |
|---|---|---|---|
| Traditional Reflux | 14–17 | 5–8 | Pyridine/Zeolite |
| Microwave | 25–30 | 1–2 | NiFeO |
Q. How do structural modifications (e.g., substituents on indole/triazole) influence bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Chloro Substituents : Enhance lipophilicity and target binding (e.g., Bcl-2/Mcl-1 inhibition in anticancer studies) .
- Methoxy Groups : Modulate electron density, affecting interactions with hydrophobic enzyme pockets .
- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, comparing IC values of derivatives .
Q. What computational strategies can predict the compound’s binding affinity to therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like tubulin or Bcl-2, focusing on hydrogen bonds with acetamide carbonyl and π-π stacking with aromatic rings .
- QSAR Modeling : Develop regression models correlating substituent properties (e.g., Hammett constants) with bioactivity data from literature .
Q. How can conflicting data on synthetic yields (e.g., 6% vs. 17%) be reconciled?
- Methodological Answer :
- Variable Analysis :
- Substituent Effects : Bulky groups (e.g., naphthalen-1-yl) may sterically hinder reactions, lowering yields .
- Catalyst Efficiency : Zeolite (Y-H) vs. homogeneous catalysts (e.g., TEA) impacts reaction homogeneity and byproduct formation .
- Reproducibility : Standardize solvent purity, temperature control, and inert atmosphere (N) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
